molecular formula C8H15BN2O4 B11889655 [1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid CAS No. 915283-64-6

[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid

Cat. No.: B11889655
CAS No.: 915283-64-6
M. Wt: 214.03 g/mol
InChI Key: UUOZISWTWURDGU-UHFFFAOYSA-N
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Description

(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative with the molecular formula C8H15BN2O4 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere.

Industrial Production Methods: Industrial production of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(2-acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The boronic acid group interacts with serine or threonine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .

Comparison with Similar Compounds

Uniqueness: (1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which allows it to form stable complexes with diols and other nucleophiles. This property makes it particularly valuable in the development of enzyme inhibitors and as a reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions further enhances its versatility and utility in various scientific and industrial applications.

Properties

CAS No.

915283-64-6

Molecular Formula

C8H15BN2O4

Molecular Weight

214.03 g/mol

IUPAC Name

[1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)

InChI Key

UUOZISWTWURDGU-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C)(O)O

Origin of Product

United States

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